molecular formula C20H23NO3 B2376862 N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023532-01-5

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2376862
CAS RN: 1023532-01-5
M. Wt: 325.408
InChI Key: ZZKFRYYOFKZMPR-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a carboxamide group (CONH2), a phenyl group (C6H5), and a cyclopentane ring (C5H10). The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl ring with methoxy groups (OCH3) attached at the 2nd and 5th positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of functional groups like carboxamide and phenyl suggest that it could participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide are the 5-hydroxytryptamine receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior in humans .

Mode of Action

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide interacts with its targets as a partial agonist . This means it binds to the 5-HT2A and 5-HT2C receptors and partially activates them, leading to a response that is less than the maximum response achievable at these receptors .

Pharmacokinetics

Similar compounds are known to undergo extensive metabolism in the liver, involvinghydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of these compounds is catalyzed by various cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes . These metabolic processes can significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, individual factors such as genetic variations in the target receptors or metabolic enzymes can also influence the compound’s effects .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-16-10-11-18(24-2)17(14-16)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFRYYOFKZMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

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